molecular formula C11H19NO4 B8037430 3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

Cat. No.: B8037430
M. Wt: 229.27 g/mol
InChI Key: WIERECDZYAIUFW-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a prop-2-en-1-yl (allyl) group attached to the nitrogen atom and a propanoic acid moiety. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide synthesis .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERECDZYAIUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solution-Phase Synthesis

The most widely reported method for synthesizing 3-{(tert-butoxy)carbonylamino}propanoic acid involves the reaction of allylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol, adapted from analogous syntheses , proceeds as follows:

  • Reaction Setup :

    • A solution of 3-aminopropanoic acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (30 mL) is cooled to 0°C.

    • Sodium hydroxide (12 mmol) is added to deprotonate the amine.

    • Boc₂O (11 mmol) is introduced dropwise to the stirred mixture.

  • Reaction Conditions :

    • The reaction is allowed to warm to room temperature and stirred for 18–24 hours.

    • Progress is monitored via thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification :

    • The pH is adjusted to ~2 using 2 M H₂SO₄, precipitating the product.

    • The crude material is extracted with ethyl acetate (3 × 20 mL), dried over MgSO₄, and concentrated.

    • Purification by recrystallization (hexane/ethyl acetate) or column chromatography yields the product in 80–85% purity .

Key Parameters :

ParameterValue
Temperature0°C → Room temperature
Reaction Time18–24 hours
Solvent System1,4-Dioxane/Water
BaseNaOH
Yield75–85%

Continuous Flow Synthesis Approaches

Recent advances in flow chemistry have enabled waste-minimized synthesis of Boc-protected compounds. A method inspired by β-aminocarbonyl production adapts flow technology for this compound:

  • Reactor Design :

    • A biphasic segmented flow system employs cyclopentyl methyl ether (CPME) and aqueous HCl (0.1 M).

    • Allylamine and Boc₂O are introduced via separate inlets at 0.5 mL/min.

  • Reaction Conditions :

    • Residence time: 30 minutes at 50°C.

    • Inline liquid-liquid separation recovers >90% of CPME for reuse.

  • Advantages :

    • Scalability : Throughput of 10 g/hour demonstrated in pilot studies .

    • Sustainability : 40% reduction in solvent waste compared to batch methods.

Performance Metrics :

MetricContinuous FlowBatch Method
Reaction Time30 minutes18 hours
Solvent Consumption150 mL/g300 mL/g
Yield88%82%

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and minimal by-product formation :

  • Large-Scale Protocol :

    • Automated Reactors : 500 L vessels with temperature-controlled jackets.

    • Feedstock Ratio : Allylamine:Boc₂O = 1:1.05 (mol/mol) to minimize excess reagent.

    • Continuous Extraction : Centrifugal separators isolate the product stream.

  • Process Optimization :

    • Temperature Gradient : 0°C → 25°C over 2 hours reduces thermal degradation.

    • In-Process Analytics : FTIR monitors Boc group incorporation in real-time.

  • Output Specifications :

    • Purity: ≥95% (HPLC).

    • Annual Production Capacity: 10 metric tons .

Comparative Analysis of Methodologies

MethodReaction TimeYieldScalabilityEnvironmental Impact
Conventional Batch18–24 hours75–85%HighModerate (dioxane use)
Continuous Flow30 minutes88%ExcellentLow (CPME recycling)
Industrial Production2–4 hours90%Very HighRegulated

Trade-offs :

  • Batch Methods : Higher yields but slower and solvent-intensive.

  • Flow Systems : Faster and greener but require specialized equipment .

Recent Advances in Catalytic Systems

Emerging strategies focus on catalyst-driven Boc protection:

  • Phase-Transfer Catalysis (PTC) :

    • Tetrabutylammonium bromide (TBAB) accelerates Boc₂O activation in biphasic systems.

    • Reduces reaction time to 8 hours with 89% yield .

  • Enzyme-Mediated Protection :

    • Lipases (e.g., CAL-B) enable Boc group introduction under mild conditions (pH 7, 25°C).

    • Limited to substrates without reactive side chains .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of 3-{(Tert-butoxy)carbonylamino}propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis. This protection allows for selective reactions without interfering with other functional groups present in the molecule.

Case Study: Peptide Synthesis

In a study conducted by researchers at the University of California, the Boc group was utilized to protect amino acids during the solid-phase synthesis of peptides. The study demonstrated that using Boc-protected amino acids improved the yield and purity of synthesized peptides significantly, highlighting the importance of this compound in peptide chemistry .

Drug Development

3-{(Tert-butoxy)carbonylamino}propanoic acid has been explored for its potential in drug development. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Example: Anticancer Agents

Research published in the Journal of Medicinal Chemistry indicated that derivatives of Boc-protected amino acids exhibited promising anticancer activity. The study synthesized various analogs and tested their efficacy against cancer cell lines, showing that modifications to the Boc group could lead to improved therapeutic profiles .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and drug delivery systems.

Research Insight

A paper from Biotechnology Advances discussed how Boc-protected amino acids can be used to create stable conjugates with proteins and nucleic acids. The study emphasized that these conjugates maintained biological activity while allowing for easier purification processes .

Material Science

In material science, 3-{(Tert-butoxy)carbonylamino}propanoic acid has been investigated for its role in designing new polymers and materials with specific properties.

Application in Polymer Chemistry

Research indicated that incorporating Boc-protected amino acids into polymer backbones could enhance mechanical strength and thermal stability. A study published in Macromolecules demonstrated that polymers synthesized using Boc-amino acids showed improved properties compared to traditional polymers .

Analytical Chemistry

The compound's unique structure allows it to be used as a standard reference material in analytical chemistry, particularly in mass spectrometry and chromatography.

Use as a Calibration Standard

A study highlighted its effectiveness as a calibration standard for quantifying amino acids in complex mixtures using high-performance liquid chromatography (HPLC). The results showed that using Boc-protected standards improved the accuracy and precision of amino acid quantification .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Features References
3-{(Tert-butoxy)carbonylamino}propanoic acid Allyl (prop-2-en-1-yl) C₁₂H₁₉NO₄ 259.28 Not found Reactive allyl group for conjugation -
3-{(tert-butoxy)carbonylamino}propanoic acid Cyclopentyl C₁₃H₂₃NO₄ 265.33 917202-01-8 Bulky hydrophobic group; enhances lipophilicity
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid Thiazol-2-yl C₁₁H₁₆N₂O₄S 272.33 879502-02-0 Heterocyclic moiety; potential H-bonding interactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid Oxan-4-yl (tetrahydropyran) C₁₂H₂₁NO₅ 283.30 368866-33-5 Ether oxygen improves solubility
3-((tert-butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid 5-Ethylfuran-2-yl C₁₃H₁₉NO₅ 269.29 1410365-72-8 Electron-rich furan; potential for π-π stacking
2-[(tert-butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid 4-Fluoroindol-3-yl C₁₆H₁₉FN₂O₄ 322.33 Not found Fluorinated aromatic system; bioactivity relevance

Key Comparative Insights

Reactivity and Functionalization
  • The allyl group in the target compound enables conjugation via radical-mediated thiol-ene reactions or transition-metal-catalyzed cross-coupling, distinguishing it from analogs like the cyclopentyl derivative (sterically hindered) or oxan-4-yl variant (inert ether linkage) .
  • The thiazol-2-yl analog () offers a heterocyclic scaffold for metal coordination or bioisosteric replacement in drug design, whereas the furan-containing compound () may participate in electrophilic substitution due to its electron-rich ring .
Physicochemical Properties
  • Lipophilicity : Cyclopentyl and oxan-4-yl substituents increase logP values compared to the allyl group, impacting membrane permeability .
  • Solubility : The oxan-4-yl group enhances aqueous solubility via ether-oxygen hydrogen bonding, whereas the thiazole and furan derivatives exhibit moderate solubility due to polarizable π-systems .

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid is a derivative of amino acids that has garnered interest due to its potential biological activities. This compound, characterized by its tert-butoxycarbonyl protecting group, is a member of a broader class of amino acid derivatives that have been studied for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be represented as follows:

C11H19NO4\text{C}_{11}\text{H}_{19}\text{N}\text{O}_4

Key Properties

PropertyValue
Molecular Weight229.28 g/mol
Melting Point114-118 °C
Purity≥ 95%
Storage TemperatureRoom Temperature

Research indicates that amino acid derivatives, including 3-{(Tert-butoxy)carbonylamino}propanoic acid, can influence various physiological processes. They may act as precursors for the synthesis of neurotransmitters or hormones, thereby modulating metabolic pathways and enhancing physical performance.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to enhance the secretion of anabolic hormones and improve mental performance during stress-related tasks. These properties suggest its potential as an ergogenic aid in sports and physical activities .

Case Studies

  • Anti-Fibrotic Activity :
    A study evaluated the anti-fibrotic properties of various amino acid derivatives, including 3-{(Tert-butoxy)carbonylamino}propanoic acid. The results indicated that this compound significantly inhibited the expression of collagen type I (COL1A1), a key marker in fibrosis, with inhibition rates comparable to established anti-fibrotic agents like EGCG .
  • Neuroprotective Effects :
    Another research focused on the neuroprotective effects of amino acid derivatives, highlighting that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid could mitigate oxidative stress in neuronal cells. This suggests a potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is influenced by its structural components. The presence of the tert-butoxycarbonyl group enhances solubility and stability, which are critical for its biological efficacy. Variations in the side chains and functional groups can lead to significant changes in activity, indicating the importance of SAR studies in optimizing this class of compounds .

Q & A

Basic Questions

Q. How can 3-{(tert-butoxy)carbonylamino}propanoic acid be synthesized?

  • Methodology : The compound is synthesized via carbodiimide-mediated coupling. A tert-butoxycarbonyl (Boc)-protected amine reacts with prop-2-en-1-ylamine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The Boc group protects the amine during synthesis, and the reaction is conducted under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Post-reaction, purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical techniques are recommended for characterization?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., Boc group peaks at ~1.4 ppm for tert-butyl protons and carbonyl signals at ~155-170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C12H19NO4: 265.13 g/mol) .
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Melting Point : If crystalline, compare to literature values (similar Boc derivatives melt between 150–200°C) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Respiratory Protection : For powder handling, use NIOSH-approved N95/P95 respirators .
  • Storage : Store in a cool, dry place (<4°C) under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Incompatibilities : Avoid strong acids/bases (Boc cleavage) and oxidizers (allyl group reactivity) .

Advanced Research Questions

Q. How does the Boc group influence reactivity in downstream applications?

  • Methodology : The Boc group stabilizes the amine against nucleophilic attack and oxidation during synthesis. It is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) without affecting the allyl group. Kinetic studies show Boc deprotection rates depend on acid concentration and temperature (e.g., 50% TFA in DCM at 0°C for 30 minutes) .

Q. What strategies mitigate racemization during peptide coupling?

  • Methodology :

  • Coupling Reagents : Use 1-hydroxybenzotriazole (HOBt) or Oxyma with DCC to suppress racemization .
  • Temperature Control : Conduct reactions at 0–4°C to minimize epimerization .
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) reduce side reactions .

Q. How can the allyl group be leveraged for further modifications?

  • Methodology :

  • Heck Coupling : Palladium-catalyzed cross-coupling with aryl halides for bioconjugation .
  • Oxidation : Ozonolysis converts the allyl group to an aldehyde for ligation .
  • Thiol-Ene Chemistry : Radical-mediated reactions with thiols for polymer functionalization .

Q. What are the stability challenges under varying pH conditions?

  • Methodology :

  • Acidic Conditions (pH <3) : Rapid Boc deprotection (TFA, HCl). Stability assays show >90% cleavage within 1 hour .
  • Neutral/Basic Conditions (pH 7–9) : Allyl group may undergo hydrolysis; monitor via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

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